![molecular formula C7H6BrN3 B1145929 6-Bromo-5-methylimidazo[1,2-A]pyrazine CAS No. 1330750-56-5](/img/structure/B1145929.png)

6-Bromo-5-methylimidazo[1,2-A]pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

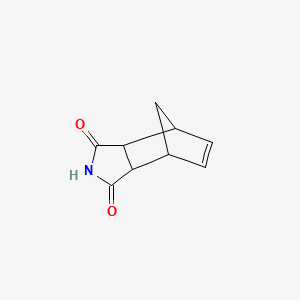

“6-Bromo-5-methylimidazo[1,2-A]pyrazine” is a chemical compound with the CAS Number: 1330750-56-5. It has a molecular weight of 212.05 and its IUPAC name is 6-bromo-5-methylimidazo[1,2-a]pyrazine .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is a similar class of compounds, has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis involves various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Molecular Structure Analysis

The InChI code for “6-Bromo-5-methylimidazo[1,2-A]pyrazine” is 1S/C7H6BrN3/c1-5-7(8)10-4-6-9-2-3-11(5)6/h2-4H,1H3 . The linear formula for this compound is C7H6BrN3 .

Physical And Chemical Properties Analysis

“6-Bromo-5-methylimidazo[1,2-A]pyrazine” is a solid compound that should be stored in an inert atmosphere at 2-8°C .

Wissenschaftliche Forschungsanwendungen

- Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development .

- This class of compounds has been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

- Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized such as the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprione .

- A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .

- The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

- Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

- Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Organic Synthesis and Drug Development

Synthesis of Imidazo[1,2-a]pyridines

Biological Applications

- Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents .

- These compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- In the acute TB mouse model, treatment with these compounds resulted in a 90%, 99%, and 99.9% reduction of bacterial load when treated with different doses .

- Imidazo[1,2-a]pyridines are important chemical intermediates .

- They have wide applications in medicinal chemistry and drug molecule production .

- They are also used in material science due to their structural character .

Antituberculosis Agents

Chemical Intermediate

Stabilizer for Photographic Moment

- Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents .

- These compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- In the acute TB mouse model, treatment with these compounds resulted in a 90%, 99%, and 99.9% reduction of bacterial load when treated with different doses .

- Imidazo[1,2-a]pyridines are important chemical intermediates .

- They have wide applications in medicinal chemistry and drug molecule production .

- They are also used in material science due to their structural character .

Antituberculosis Agents

Chemical Intermediate

Stabilizer for Photographic Moment

Safety And Hazards

Eigenschaften

IUPAC Name |

6-bromo-5-methylimidazo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-7(8)10-4-6-9-2-3-11(5)6/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAOBYKDDNHGLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC2=NC=CN12)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857136 |

Source

|

| Record name | 6-Bromo-5-methylimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-methylimidazo[1,2-A]pyrazine | |

CAS RN |

1330750-56-5 |

Source

|

| Record name | 6-Bromo-5-methylimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride](/img/structure/B1145846.png)

![(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B1145851.png)

![7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145865.png)